molecular formula C22H21ClN2O6 B11634057 methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate

methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate

Cat. No.: B11634057
M. Wt: 444.9 g/mol
InChI Key: DRBDYINFYLTNOX-YVLHZVERSA-N
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Description

Methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate is a complex organic compound with a unique structure that includes a chlorobenzyl group, an imidazolidinylidene moiety, and an ethoxyphenoxy acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazolidinylidene intermediate: This step involves the reaction of 4-chlorobenzylamine with a suitable carbonyl compound to form the imidazolidinylidene intermediate.

    Coupling with ethoxyphenoxy acetate: The intermediate is then reacted with ethoxyphenoxy acetate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobenzoate
  • Methyl 4-chlorocinnamate
  • Methyl 4-chloro-2-nitrobenzoate

Uniqueness

Methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClN2O6

Molecular Weight

444.9 g/mol

IUPAC Name

methyl 2-[4-[(Z)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-ethoxyphenoxy]acetate

InChI

InChI=1S/C22H21ClN2O6/c1-3-30-19-11-15(6-9-18(19)31-13-20(26)29-2)10-17-21(27)25(22(28)24-17)12-14-4-7-16(23)8-5-14/h4-11H,3,12-13H2,1-2H3,(H,24,28)/b17-10-

InChI Key

DRBDYINFYLTNOX-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OCC(=O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OCC(=O)OC

Origin of Product

United States

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